4-Amino-4'-hydroxybiphényle

Vue d'ensemble

Description

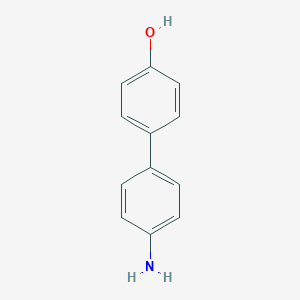

4-Amino-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H11NO. It consists of a biphenyl structure with an amino group at the 4-position and a hydroxyl group at the 4’-position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Applications De Recherche Scientifique

4-Amino-4’-hydroxybiphenyl is widely used in scientific research due to its versatile chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Additionally, it finds applications in the development of dyes and pigments in the chemical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Amino-4’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves hydroxylation at the 4’-position to obtain 4-Amino-4’-hydroxybiphenyl .

Industrial Production Methods: In industrial settings, the production of 4-Amino-4’-hydroxybiphenyl often involves catalytic hydrogenation of 4-nitrobiphenyl in the presence of a suitable catalyst, followed by hydroxylation using specific reagents under controlled conditions .

Types of Reactions:

Oxidation: 4-Amino-4’-hydroxybiphenyl can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Functionalized biphenyl derivatives.

Mécanisme D'action

The mechanism of action of 4-Amino-4’-hydroxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparaison Avec Des Composés Similaires

- 4-Aminobiphenyl

- 4-Hydroxybiphenyl

- 4-Nitrobiphenyl

Comparison: 4-Amino-4’-hydroxybiphenyl is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 4-Aminobiphenyl and 4-Hydroxybiphenyl, which possess only one functional group.

Activité Biologique

4-Amino-4'-hydroxybiphenyl (4-OH-4'ABP) is an aromatic compound with the chemical formula C₁₂H₁₁NO. This compound has gained attention due to its structural similarity to known carcinogens, particularly in relation to its mutagenic and carcinogenic properties. This article explores the biological activity of 4-OH-4'ABP, focusing on its mutagenicity, carcinogenicity, metabolic pathways, and potential applications in drug development.

Chemical Structure and Properties

4-Amino-4'-hydroxybiphenyl consists of two benzene rings connected by a single bond, with an amino group (NH₂) at the para position of one ring and a hydroxyl group (OH) at the para position of the other. This configuration provides both hydrophilic and hydrophobic characteristics, influencing its solubility and interaction with biological systems.

Mutagenicity and Carcinogenicity

Research indicates that 4-OH-4'ABP exhibits significant mutagenic activity. It has been shown to induce mutations in bacterial strains such as TA98 and TA100, particularly when activated by metabolic processes that convert it into more reactive species . The compound's potential to form DNA adducts is a critical factor in its carcinogenicity, as these adducts can lead to genetic mutations that initiate cancer development.

Table 1: Summary of Mutagenicity Studies on 4-Amino-4'-hydroxybiphenyl

| Study Reference | Test Organism | Activation Method | Observed Mutagenicity |

|---|---|---|---|

| Saito et al. (1985) | TA98, TA100 | $9 Activation | Positive Mutagenicity |

| Beland & Kadlubar (1985) | Various | Liver Metabolism | DNA Adduct Formation |

| Clayson et al. (1965) | Mice | Oral Administration | Bladder Carcinoma Induction |

Case Studies

-

Animal Studies on Carcinogenicity

- In a study involving BALB/c mice administered with varying doses of 4-OH-4'ABP, a dose-dependent increase in bladder carcinoma and hepatocellular tumors was observed. The incidence rates were significantly higher in treated groups compared to controls .

- Another study reported that out of 12 rabbits treated with 4-OH-4'ABP, three developed bladder carcinomas after prolonged exposure .

- Human Health Implications

Potential Applications

Despite its known risks, the unique chemical properties of 4-OH-4'ABP make it a candidate for further research in medicinal chemistry. Its ability to interact with biological systems suggests potential applications in developing new antimicrobial agents or as a lead compound for anticancer therapies .

Propriétés

IUPAC Name |

4-(4-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZZAFQKXTFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036832 | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-79-1 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Amino-4'-hydroxybiphenyl of interest in cancer research?

A: Studies have shown that 4-Amino-4'-hydroxybiphenyl demonstrates carcinogenic potential, specifically targeting the liver in neonatal mice. [] This is particularly noteworthy as traditional carcinogenicity tests on this compound have yielded negative results in other systems. [] This highlights the importance of considering neonatal models in carcinogenicity evaluations.

Q2: How does the structure of 4-Amino-4'-hydroxybiphenyl influence its potential for inducing liver cancer (hepatomas)?

A: While the exact mechanism of action remains unclear, the structure of 4-Amino-4'-hydroxybiphenyl likely plays a crucial role in its observed carcinogenicity. It's closely related to 4-Aminobiphenyl, a known carcinogen. [] Further research is needed to elucidate the specific structural features contributing to its activity in neonatal mice.

Q3: Beyond cancer research, are there other applications where 4-Amino-4'-hydroxybiphenyl plays a role?

A: Yes, 4-Amino-4'-hydroxybiphenyl is also a key component in the synthesis of certain polymers. It serves as a building block for creating poly(arylether amides) with high molecular weight and desirable thermal properties. [] These polymers have potential applications in various fields requiring materials with high thermal stability and solubility in specific solvents.

A: Interestingly, 4-Amino-4'-hydroxybiphenyl has been identified as a metabolite of the azo dye Direct Blue 14, produced by human skin bacteria. [] This finding raises concerns about the potential health risks associated with azo dye exposure, considering the carcinogenic potential of certain aromatic amines like 4-Amino-4'-hydroxybiphenyl.

Q4: Are there alternative synthesis pathways for generating 4-Amino-4'-hydroxybiphenyl?

A: Research has explored various synthetic routes for 4-Amino-4'-hydroxybiphenyl. One notable method involves the reaction of benzyl N-hydroxy-N-phenylcarbamate or N-phenylbenzohydroxamic acid with specific halogenobenzenes. [] This approach utilizes an oxygen analogue of the benzidine rearrangement to yield the desired compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.